N-Acetyl-L-talosaminuronic acid

Description

Contextualization within Glycobiology and Microbial Cell Wall Research

Glycobiology, the study of the structure and function of carbohydrates, is fundamental to understanding cellular processes across all domains of life. nih.gov In microbiology, the cell wall is of paramount importance as it provides structural support, protection from the environment, and mediates interactions with other organisms. nih.govresearchgate.net While the cell walls of bacteria, characterized by peptidoglycan, and eukaryotes are well-documented, the cell envelopes of Archaea exhibit remarkable diversity and unique compositions. researchgate.netwikipedia.org It is within this framework of archaeal uniqueness that N-Acetyl-L-talosaminuronic acid (NAT) emerges as a key subject of research. researchgate.netresearchgate.net Its presence underscores the distinct evolutionary pathways of archaeal cell wall biosynthesis. nih.gov

This compound as a Unique Component of Archaeal Cell Walls

The cell walls of Archaea are notably diverse and typically lack the peptidoglycan found in bacteria. wikipedia.orgnih.gov Many archaea instead have a protein-based surface layer called an S-layer. researchgate.net However, certain methanogenic archaea, specifically those in the orders Methanobacteriales and Methanopyrales, possess a unique polymer called pseudomurein, which is a structural analogue of bacterial peptidoglycan. nih.govresearchgate.net

This compound is a foundational component of this pseudomurein. wikipedia.orgwikipedia.org It forms a β(1→3) glycosidic bond with N-acetyl-D-glucosamine (NAG), creating the glycan backbone of the polymer. wikipedia.orgnih.gov This structure is a key differentiator from bacterial peptidoglycan, which uses N-acetylmuramic acid (NAM) instead of NAT and features β(1→4) glycosidic bonds. nih.govwikipedia.org This chemical distinction makes archaeal cells with pseudomurein resistant to lysozyme (B549824), an enzyme that targets the β(1→4) linkages in bacterial cell walls. wikipedia.org The peptides that cross-link the glycan strands in pseudomurein are also different, consisting exclusively of L-amino acids, unlike the D-amino acids found in bacterial peptidoglycan. nih.govnih.gov

The table below provides a detailed comparison of the key structural features of bacterial peptidoglycan and archaeal pseudomurein.

| Feature | Bacterial Peptidoglycan (Murein) | Archaeal Pseudomurein |

| Primary Glycan Components | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) | N-acetylglucosamine (NAG) and This compound (NAT) |

| Glycosidic Bond Type | β(1→4) | β(1→3) |

| Amino Acid Chirality | Contains both L- and D-amino acids | Contains only L-amino acids |

| Lysozyme Sensitivity | Susceptible | Resistant |

Historical Scientific Inquiry into this compound Discovery

The identification of this compound is directly tied to the scientific efforts to characterize the unique biochemistry of Archaea, a domain first proposed by Carl Woese and George E. Fox. The initial observation that some archaea possessed a cell wall polymer functionally similar but chemically distinct from peptidoglycan prompted further investigation. nih.gov

In the late 1970s and early 1980s, pioneering work by researchers including Otto Kandler and Helmut König involved the detailed chemical analysis of the cell walls of methanogenic archaea. nih.govnih.gov Through meticulous chemical degradation and spectroscopic analysis, they successfully identified the components of pseudomurein. nih.gov This led to the discovery of a novel sugar acid, which was identified as this compound. researchgate.netnih.gov This discovery was a critical piece of evidence supporting the classification of Archaea as a separate domain of life, highlighting a fundamental difference in their cell wall biochemistry compared to Bacteria. nih.gov The elucidation of the pseudomurein structure, with NAT as its cornerstone, was a landmark finding that reshaped the understanding of microbial diversity. nih.govasm.org

Properties

Molecular Formula |

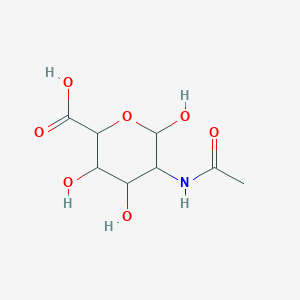

C8H13NO7 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14) |

InChI Key |

KSOXQRPSZKLEOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |

Origin of Product |

United States |

Structural Characterization and Conformation of N Acetyl L Talosaminuronic Acid Within Biopolymers

Glycosidic Linkages Involving N-Acetyl-L-talosaminuronic Acid within Pseudomurein Polymers

The glycan backbone of pseudomurein is a linear polysaccharide chain composed of alternating sugar residues. This compound is covalently linked to N-acetylglucosamine (NAG) through a β(1-3)-glycosidic bond. nih.govwikipedia.orgresearchgate.net This specific linkage is a significant departure from the β(1-4)-glycosidic bonds that characterize the backbone of bacterial peptidoglycan. researchgate.net In some methanobacterial species, there is evidence to suggest that N-acetylgalactosamine can substitute for N-acetylglucosamine in the glycan strand, though it is also linked to NAT via a β(1-3) bond. researchgate.net The peptide side chains, which are responsible for cross-linking adjacent glycan strands, are attached to the carboxyl group of the this compound residue. wikipedia.org

| Linked Monosaccharide | Glycosidic Bond Type | Polymer Context |

| N-acetylglucosamine (NAG) | β(1-3) | Pseudomurein |

| N-acetylgalactosamine | β(1-3) | Pseudomurein (in some species) |

Stereochemical Aspects of this compound in Biological Contexts

A critical stereochemical feature of this compound within pseudomurein is its L-configuration. nih.govresearchgate.net This is in stark contrast to the D-isomers of amino acids and some sugars found in bacterial peptidoglycan. Furthermore, the peptide cross-bridges attached to NAT exclusively contain L-amino acids, such as L-alanine, L-glutamic acid, and L-lysine. nih.govresearchgate.netresearchgate.net This consistent L-stereochemistry throughout the pseudomurein structure is a fundamental characteristic that distinguishes it from bacterial murein and has significant implications for the three-dimensional architecture and biological properties of the archaeal cell wall. This stereochemical purity makes pseudomurein resistant to the action of lysozyme (B549824), an enzyme that typically degrades bacterial cell walls by hydrolyzing β(1-4)-glycosidic bonds. wikipedia.org

| Parameter | Finding | Implication |

| Predominant Conformation | ¹C₄ (Chair) | Contributes to a rigid, extended glycan backbone. |

| Glycosidic Bond Torsion Angles | Constrained | Results in a well-defined and stable secondary structure. |

| Overall Strand Geometry | Rod-like | Allows for the formation of a strong, ordered cell wall lattice. |

Biosynthetic Pathways of N Acetyl L Talosaminuronic Acid and Pseudomurein Assembly

Precursor Formation and Early Biosynthetic Steps Involving N-Acetyl-L-talosaminuronic Acid

The initial cytoplasmic stages of pseudomurein synthesis involve the assembly of nucleotide-activated sugar precursors and the sequential addition of amino acids. Unlike the bacterial pathway that utilizes N-acetylmuramic acid (NAM), the archaeal pathway incorporates the distinct sugar acid, this compound. nih.gov

The formation of the peptide stem in pseudomurein biosynthesis is proposed to initiate with an unusual precursor, UDP-Nα-glutamyl-γ-phosphate. elifesciences.org This molecule serves as the anchor for the subsequent addition of the peptide chain. The synthesis of this precursor marks a significant departure from the bacterial murein pathway, which begins with the formation of UDP-N-acetylmuramic acid. elifesciences.org It is suggested that the synthesis of UDP-Nα-glutamyl-γ-phosphate occurs in three distinct steps. elifesciences.org The peptide stem amino acids are then added to this precursor in a series of ATP-dependent reactions, ultimately forming a UDP-L-Glu-γ-L-Ala-ε-L-Lys-L-Ala peptide, with an additional glutamate (B1630785) residue attached to the L-lysine. elifesciences.orgnih.gov This entire UDP-peptide-pentapeptide is assembled in the cytoplasm before being linked to the glycan backbone. elifesciences.org

Glycan Strand Elongation Incorporating this compound and N-Acetylglucosamine

The glycan backbone of pseudomurein is a polymer of alternating N-acetylglucosamine (NAG) and this compound (NAT) residues. nih.govnih.gov The elongation of this glycan strand occurs through the sequential addition of these sugar units, which are linked by a characteristic β-(1→3) glycosidic bond. nih.govnih.gov

The formation of the β-(1→3) glycosidic linkage between NAG and NAT is a crucial step in the elongation of the pseudomurein glycan strand. While the precise enzyme has not been definitively characterized in all pseudomurein-containing organisms, genomic analyses have identified orthologues of the bacterial MurG glycosyltransferase in these archaea. asm.orgnih.gov In bacteria, MurG catalyzes the formation of the β-(1→4) bond between NAG and NAM. It is proposed that the archaeal MurG-like homolog is responsible for forming the glycosidic bond in pseudomurein. elifesciences.org

Structural modeling and sequence comparisons have revealed significant differences in key conserved residues between bacterial MurG and the archaeal homologs. Specifically, conserved histidine and glutamic acid residues in bacterial MurG are frequently replaced with other amino acids, such as aspartic acid and leucine, in the MurG-like proteins of pseudomurein-producing archaea. elifesciences.org It is hypothesized that these substitutions in the active site are necessary to accommodate the different lipid-linked acceptor molecule containing this compound, thereby directing the formation of a β-(1→3) linkage instead of a β-(1→4) bond. elifesciences.org

The distinction between the glycosidic bonds in archaeal pseudomurein and bacterial peptidoglycan is a fundamental structural and functional difference. This variation is a key feature that distinguishes these two major types of prokaryotic cell walls. The primary differences are summarized below.

| Feature | Archaeal Pseudomurein | Bacterial Peptidoglycan |

| Sugar Components | N-acetylglucosamine (NAG) and This compound (NAT) | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) |

| Glycosidic Linkage | β-(1→3) bond | β-(1→4) bond |

| Enzyme Sensitivity | Resistant to lysozyme (B549824) | Sensitive to lysozyme |

Data sourced from references: nih.govnih.govnih.govnih.govnih.govnih.gov

The β-(1→4) glycosidic bond in bacterial peptidoglycan is the specific target of the enzyme lysozyme, a component of the innate immune system in many animals. nih.gov Lysozyme effectively cleaves this bond, leading to the breakdown of the bacterial cell wall and subsequent cell lysis. In contrast, the β-(1→3) linkage of pseudomurein is not recognized by lysozyme, rendering archaeal cells that possess this structure inherently resistant to this common antibacterial enzyme. nih.govnih.gov

Peptide Cross-Linking to this compound Residues

The final stage of pseudomurein assembly involves the formation of peptide cross-links between adjacent glycan strands, creating a rigid, mesh-like sacculus around the cell. This cross-linking occurs via the peptide side chains that are attached to the this compound residues.

The synthesis of the peptide stem attached to the UDP-activated precursor is catalyzed by a family of enzymes known as pseudomurein peptide ligases (pMur). elifesciences.orgnih.gov These enzymes are functional and evolutionary homologs of the bacterial murein peptide ligases (MurC, MurD, MurE, MurF), which are responsible for building the peptide side chain in peptidoglycan synthesis. nih.govasm.org

Research has identified orthologues of bacterial MurC, MurD, and MurE in all pseudomurein-containing methanogens. nih.gov These archaeal ligases, like their bacterial counterparts, catalyze the sequential, ATP-dependent addition of L-amino acids. elifesciences.orgasm.org The structural analysis of a pseudomurein peptide ligase from Methanothermus fervidus revealed a three-domain tertiary structure that is similar to bacterial MurC and MurD type ligases, strongly suggesting a shared catalytic mechanism. elifesciences.orgnih.gov This mechanism is proposed to proceed via the formation of an acyl-phosphate intermediate. asm.org

The genes for these peptide ligases are often found in conserved gene clusters. One typical cluster contains genes for pmurD2, pmurD1, and pmurC, while another essential cluster contains pmurE alongside the mraY homolog. asm.org The specificity of each pMur ligase determines the sequence of the peptide stem, which is composed exclusively of L-amino acids. nih.gov

Incorporation of L-Amino Acids in Pseudomurein Peptide Stems

A defining feature of the pseudomurein peptide stem is its exclusive composition of L-amino acids. nih.govresearchgate.netnih.gov The biosynthesis of this peptide component is a multi-step, ATP-dependent process analogous to the formation of the peptide stem in bacterial murein. nih.gov

The process begins not with a UDP-N-acetylated sugar acid like in bacteria, but with a proposed precursor, UDP-Nα-glutamyl-γ-phosphate. nih.govresearchgate.net A series of peptide ligases, which are archaeal orthologues of the bacterial Mur ligase family, then sequentially add L-amino acids to this starting substrate. nih.govresearchgate.net The taxonomic distribution and gene clustering data strongly suggest that the enzymes pMurC, pMurD1, pMurD2, and pMurE are responsible for this elongation. nih.gov This sequential ligation results in the formation of a UDP-L-peptide, typically UDP-L-Glu-γ-L-Ala-ε-L-Lys-L-Ala. nih.govwikipedia.org In some variations, an additional glutamic acid residue is attached to the L-lysine via a γ-bond. nih.gov Unlike in bacteria where the peptide stem is linked to the glycan backbone at the cell membrane, this connection occurs at an earlier stage in the cytoplasm in archaea. nih.gov

Genetic Analysis of this compound and Pseudomurein Biosynthesis Gene Clusters

Identification and Characterization of Key Biosynthesis Genes

Genomic studies have identified orthologues for at least 13 bacterial murein biosynthesis enzymes in archaea that produce pseudomurein. researchgate.net These genes are frequently organized into conserved clusters, providing strong evidence for their functional roles in the pathway. researchgate.net The peptide ligases (pMurC, pMurD1/D2, and pMurE), for instance, are found exclusively in pseudomurein-containing methanogens and their genes are almost always located in one of two primary gene clusters. researchgate.net

Synteny analysis has revealed that many genes crucial for this pathway are co-located. asm.orgresearchgate.net For example, two key syntenic regions, often referred to as Cluster A and Cluster B, contain a significant portion of the necessary biosynthetic machinery. asm.orgresearchgate.net Cluster A often includes genes for the initial peptide ligases, while Cluster B contains genes for later-stage enzymes like pMurE, the D-Ala-D-Ala ligase (Ddl), and the translocase MraY. researchgate.netasm.org The evolutionary history of these genes, particularly the archaeal muramyl ligases, suggests they are of bacterial origin and were acquired through horizontal gene transfer, followed by diversification. asm.orgbiorxiv.orgasm.org

Below is a table of key genes implicated in pseudomurein biosynthesis.

| Gene/Protein | Proposed Function | Found in Gene Cluster | Orthologous Group (OG) ID |

| pMurC (Murα) | L-Alanine ligase | A/1 | OG0001148 |

| pMurD1/D2 (Murß/Murγ) | L-Glutamate ligase / L-Lysine ligase | A/1 | OG0001149 / OG0001150 |

| pMurE (Murδ) | L-Alanine-L-Alanine ligase | B/2 | OG0001473 |

| Ddl | D-Ala-D-Ala ligase | B/2 | - |

| MraY | UDP-peptide-NAT:undecaprenyl-phosphate transferase | B/2 | OG0001163 |

| glmS | Glutamine-fructose-6-phosphate transaminase | - | - |

| glmM | Phosphoglucosamine mutase | - | - |

| glmU | Bifunctional protein GlmU | - | - |

| galE | UDP-glucose 4-epimerase | - | - |

| murG | Glycan polymerase | - | - |

| uppS | Undecaprenyl pyrophosphate synthetase | - | - |

Data compiled from multiple research sources. nih.govresearchgate.netasm.orgresearchgate.net

Biological Roles and Ecological Significance of N Acetyl L Talosaminuronic Acid Containing Structures

N-Acetyl-L-talosaminuronic Acid in the Cell Wall Composition of Methanogenic Archaea (Methanobacteriales and Methanopyrales)

The cell walls of archaea in the orders Methanobacteriales and Methanopyrales are distinguished by the presence of a unique polymer called pseudomurein, also referred to as pseudopeptidoglycan. nih.govresearchgate.netnih.gov A key chemical feature that differentiates pseudomurein from the peptidoglycan found in bacteria is the replacement of N-acetylmuramic acid (NAM) with this compound. nih.govresearchgate.netnih.gov

The backbone of the pseudomurein sacculus is composed of repeating disaccharide units of N-acetylglucosamine (NAG) and this compound. fiveable.mewikipedia.org These sugar residues are linked by β-1,3-glycosidic bonds, another feature that contrasts with the β-1,4-glycosidic bonds found in bacterial peptidoglycan. nih.govfiveable.me The glycan strands are then cross-linked by short peptides composed exclusively of L-amino acids, such as lysine, glutamic acid, and alanine. nih.govnih.gov This is in stark contrast to bacterial peptidoglycan which contains both L- and D-amino acids. nih.gov

The presence of this compound is a defining characteristic of the cell walls of these specific methanogenic archaea, including species within the genera Methanobacterium, Methanothermobacter, Methanobrevibacter, and Methanopyrus. nih.govresearchgate.net While most other archaea possess a crystalline surface layer (S-layer) as their primary cell wall component, these methanogens utilize a rigid pseudomurein sacculus, which provides structural integrity to the cell. nih.gov

Table 1: Comparison of Bacterial Peptidoglycan and Archaeal Pseudomurein

| Feature | Bacterial Peptidoglycan (Murein) | Archaeal Pseudomurein |

| N-Acetyl Sugar Acid | N-acetylmuramic acid (NAM) | This compound (NAT) nih.govresearchgate.netnih.gov |

| Other Sugar | N-acetylglucosamine (NAG) | N-acetylglucosamine (NAG) fiveable.mewikipedia.org |

| Glycosidic Bond | β-1,4 | β-1,3 nih.govfiveable.me |

| Amino Acids | L- and D-amino acids | L-amino acids only nih.govnih.gov |

Functional Implications of this compound for Archaeal Cellular Integrity and Environmental Adaptation

The unique chemical structure of pseudomurein, conferred in part by this compound, has significant functional implications for the cellular integrity and environmental adaptation of methanogenic archaea. wikipedia.org The pseudomurein layer provides essential structural support, analogous to the function of peptidoglycan in bacteria, protecting the cell from osmotic lysis and maintaining its shape, which can be coccoid or rod-like. wikipedia.orglibretexts.org

The presence of pseudomurein containing this compound is a key adaptation for survival in the diverse and often extreme environments these archaea inhabit. nih.govnih.gov Methanogens are found in a wide range of anaerobic environments, from the digestive tracts of animals to deep-sea hydrothermal vents and continental margin sediments. libretexts.orgwikipedia.org The robust nature of the pseudomurein cell wall allows these organisms to withstand the physical and chemical stresses of their habitats. For instance, Methanopyrus kandleri, which possesses a pseudomurein cell wall, can thrive at temperatures as high as 122°C. libretexts.org

Furthermore, the biosynthesis of this unique cell wall polymer, while sharing some evolutionary history with bacterial peptidoglycan synthesis, involves distinct enzymes and precursors. nih.govnih.govfems-microbiology.org This suggests a convergent evolution of a rigid cell wall structure, tailored to the specific physiological needs and environmental niches of these archaea. nih.gov The ability to synthesize a resilient cell wall like pseudomurein is a critical factor in the ecological success of Methanobacteriales and Methanopyrales.

This compound as a Determinant of Archaeal Resistance to Bacteriolytic Agents

A significant consequence of the distinct chemical composition of pseudomurein, particularly the presence of this compound and β-1,3-glycosidic bonds, is the inherent resistance of these archaea to certain bacteriolytic agents, most notably lysozyme (B549824). fiveable.melibretexts.org

Lysozyme is a widespread enzyme that constitutes a key component of the innate immune system of many animals. It functions by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan of bacterial cell walls, leading to cell lysis. plos.orgmdpi.com Because archaeal pseudomurein lacks N-acetylmuramic acid and the β-1,4-glycosidic linkages targeted by lysozyme, organisms with this type of cell wall are naturally resistant to its lytic activity. fiveable.melibretexts.org

This resistance provides a significant survival advantage for methanogens that inhabit environments where they may encounter lysozyme, such as the gastrointestinal tracts of animals. For example, Methanobrevibacter smithii, a prominent archaeon in the human gut, possesses a pseudomurein cell wall and is consequently unaffected by lysozyme present in intestinal secretions. libretexts.org

In contrast, bacteria have evolved various mechanisms to resist lysozyme, such as the O-acetylation of peptidoglycan or the deacetylation of N-acetylglucosamine, which interfere with lysozyme binding or catalysis. plos.orgnih.govnih.gov The resistance of Methanobacteriales and Methanopyrales, however, is an intrinsic property of their fundamental cell wall structure.

Table 2: Factors Contributing to Lysozyme Resistance

| Organism Type | Resistance Mechanism | Key Molecular Feature |

| Methanogenic Archaea (with Pseudomurein) | Intrinsic structural difference | This compound and β-1,3-glycosidic bonds fiveable.melibretexts.org |

| Some Bacteria | Enzymatic modification of peptidoglycan | O-acetylation of N-acetylmuramic acid; Deacetylation of N-acetylglucosamine plos.orgnih.gov |

This compound as a Microbial Necromass Biomarker for Archaeal Detection in Environmental Matrices

The chemical uniqueness of this compound makes it a valuable biomarker for detecting the presence and estimating the biomass of specific methanogenic archaea in environmental samples. Since this sugar is exclusively found in the pseudomurein of Methanobacteriales and Methanopyrales, its detection in an environmental matrix is a strong indicator of the presence of these organisms. researchgate.net

Analysis of microbial necromass—the dead organic matter from microorganisms—for specific chemical signatures is a powerful tool in microbial ecology. The stability of the pseudomurein polymer allows for the persistence of this compound in various environments long after the archaeal cells have died. This allows researchers to trace the historical and current populations of these methanogens in diverse settings such as sediments, soils, and anaerobic digesters. wikipedia.org

The detection of this compound can be particularly useful in studies of methanogenesis, a critical process in the global carbon cycle and in biotechnological applications like biogas production. nih.gov By quantifying the amount of this specific biomarker, scientists can gain insights into the community structure and the contribution of pseudomurein-containing archaea to methane (B114726) production in different ecosystems. nih.gov This approach complements other methods for microbial community analysis, such as DNA sequencing, by providing a direct measure of a key cellular component.

Enzymology and Biodegradation of N Acetyl L Talosaminuronic Acid Containing Polymers

Identification and Characterization of Other Enzymes Modifying or Degrading N-Acetyl-L-talosaminuronic Acid Residues

Current research on the enzymatic degradation of pseudomurein has overwhelmingly focused on the endoisopeptidases (PeiW and PeiP) that cleave the peptide cross-links. asm.orgbiorxiv.orgoup.com There is a notable lack of identified and characterized enzymes that directly modify or degrade the this compound sugar moiety itself or cleave the β(1→3)-glycosidic bond that forms the polymer's backbone. wikipedia.org

Studies on the biosynthesis of pseudomurein have identified archaeal homologues of bacterial enzymes involved in building the glycan structure, such as MurG and MraY, which are involved in linking precursors to the cell membrane. nih.gov However, the corresponding degradative enzymes, particularly glycoside hydrolases that would specifically target the NAT-containing backbone, have not been discovered in archaea. wikipedia.org This suggests that the primary biological mechanism for breaking down the pseudomurein sacculus relies on severing the peptide connections rather than dismantling the sugar chains. The evolutionary and biochemical reasons for the absence of such glycan-hydrolyzing enzymes remain an area for further investigation.

Ecological Contexts of Pseudomurein Biodegradation Processes

The biodegradation of pseudomurein occurs in specific ecological niches where methanogenic archaea thrive, such as anaerobic sediments, the digestive tracts of animals (including humans), and anaerobic digesters used for waste treatment. nih.govnih.gov The primary drivers of this process are archaeal viruses (phages). asm.orgbiorxiv.org

The genes encoding pseudomurein endoisopeptidases, like PeiW and PeiP, are located within the genomes of prophages. asm.org These phages infect methanogenic archaea and integrate their genetic material into the host's chromosome. During the lytic cycle of the phage, these endoisopeptidases are expressed to break down the host's cell wall from within, facilitating the release of newly assembled virus particles. asm.orgfems-microbiology.org Therefore, pseudomurein biodegradation is a critical step in the viral life cycle and represents a key ecological interaction—a predator-prey or host-pathogen dynamic—between archaea and their viruses. This process contributes to the turnover of methanogen populations and influences the microbial community structure in anaerobic environments.

Advanced Analytical Methodologies for N Acetyl L Talosaminuronic Acid Research

High-Resolution Mass Spectrometry for Detection and Quantification of N-Acetyl-L-talosaminuronic Acid

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the analysis of this compound, offering unparalleled mass accuracy and resolving power. This enables the confident identification and quantification of NATal, even in complex biological matrices. wikipedia.orgnih.gov Instruments such as Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers are frequently employed. wikipedia.org

The high mass accuracy of HRMS allows for the determination of the elemental composition of NATal and its fragments, distinguishing it from other isobaric compounds. For instance, the theoretical monoisotopic mass of this compound (C₈H₁₃NO₇) is 235.069202 Da. chemspider.com HRMS can measure this with a high degree of accuracy, typically within a few parts per million (ppm), providing strong evidence for its presence in a sample. frontiersin.org

Quantitative analyses are often performed using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, though these are more common on triple quadrupole instruments, the principles of monitoring specific precursor-to-product ion transitions are also applied in HRMS for enhanced selectivity and sensitivity. frontiersin.orgnih.gov For quantification, stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled this compound, are ideal for correcting for matrix effects and variations in instrument response. nih.govnih.gov

Table 1: Theoretical Mass Spectrometric Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₃NO₇ |

| Average Mass | 235.192 Da |

| Monoisotopic Mass | 235.069202 Da |

| IUPAC Name | 2-Acetamido-2-deoxy-α-L-talopyranuronic acid |

| ChemSpider ID | 128922 |

| Data sourced from ChemSpider chemspider.com |

Chromatographic Separation Techniques for this compound and its Derivatives

Chromatographic techniques are essential for the separation of this compound from other components in a sample prior to its detection and quantification.

Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of complex biological samples due to its high resolution, speed, and sensitivity. frontiersin.orgnih.govresearchgate.net The use of sub-2 µm particle size columns in UPLC systems allows for more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC).

A recently developed method utilizing UPLC coupled with high-resolution mass spectrometry (HRMS) has been successfully applied for the identification and quantification of talosaminuronic acid. researchgate.net This method employs hydrophilic interaction chromatography (HILIC) for the separation of the polar this compound. nih.gov The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Table 2: Example UPLC-HRMS Parameters for the Analysis of Derivatized Talosaminuronic Acid

| Parameter | Setting |

| UPLC System | ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer |

| Mass Spectrometer | ESI-Orbitrap HRMS |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detection | High-Resolution Mass Spectrometry |

| This table is illustrative and based on parameters used for similar sugar analyses. researchgate.netresearchgate.net |

Due to the lack of a strong chromophore, this compound requires derivatization to enhance its detection by UV or fluorescence detectors and to improve its chromatographic retention and ionization efficiency in mass spectrometry. researchgate.nettandfonline.commdpi.com Pre-column derivatization involves reacting the analyte with a labeling reagent before its injection into the chromatographic system. nih.gov

A significant advancement in the analysis of uronic acids, including talosaminuronic acid, is the use of 1-phenyl-3-methyl-5-pyrazolone (PMP) as a derivatizing agent. researchgate.nettandfonline.commdpi.com A novel PMP derivatization method has been developed that allows for the simultaneous determination of uronic acids, neutral sugars, and amino sugars. tandfonline.com This method has been successfully used for the first time to identify and quantify talosaminuronic acid from archaeal pseudopeptidoglycan. researchgate.net The PMP derivatives of sugars can be readily separated by reversed-phase UPLC and detected with high sensitivity by mass spectrometry. researchgate.nettandfonline.com

The derivatization reaction with PMP is typically carried out under alkaline conditions at an elevated temperature. mdpi.com Optimization of reaction parameters such as temperature, time, and reagent concentration is crucial for achieving high derivatization efficiency and reproducible results. tandfonline.com

Isotopic Labeling and Tracing Studies of this compound Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.govnih.govsigmaaldrich.com In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, and ²H can be incorporated into precursor molecules to study the biosynthetic pathway of pseudopeptidoglycan in archaea. isotope.com

By supplying archaeal cultures with labeled precursors (e.g., ¹³C-glucose or ¹⁵N-ammonium salts) and analyzing the resulting this compound and other cell wall components by mass spectrometry or NMR, it is possible to elucidate the enzymatic steps and intermediates involved in its synthesis. nih.govnih.gov These studies can reveal how the acetyl group and the talosaminuronic acid backbone are assembled and incorporated into the growing pseudopeptidoglycan structure.

While specific isotopic labeling studies on this compound are not yet widely published, the methodologies developed for studying bacterial peptidoglycan biosynthesis can be adapted for this purpose. researchgate.net Such studies are crucial for understanding the fundamental biology of archaea and may identify unique enzymatic targets for the development of novel antimicrobial agents.

Immunochemical Approaches for Antigenic Determinants Involving this compound

Immunochemical methods, which utilize the high specificity of antibodies, offer a means to detect and localize this compound within archaeal cell structures. researchgate.netsigmaaldrich.comnih.govnih.govmdpi.com Given that this compound is a unique and exposed component of the pseudopeptidoglycan of certain archaea, it represents a potential key antigenic determinant. tandfonline.comresearchgate.netresearchgate.net

The development of monoclonal antibodies that specifically recognize epitopes containing this compound would be a significant research tool. nih.govnih.govmdpi.com These antibodies could be used in various immunochemical assays, including:

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of pseudopeptidoglycan or soluble fragments containing this compound. nih.gov

Immunofluorescence Microscopy: To visualize the distribution of pseudopeptidoglycan on the surface of archaeal cells.

Immunoblotting: To detect proteins that may be covalently or non-covalently associated with pseudopeptidoglycan.

While monoclonal antibodies against bacterial peptidoglycan have been developed, with some recognizing the glycan backbone, specific antibodies targeting the unique β(1→3) linkage and this compound of pseudopeptidoglycan are not yet commercially available but represent a promising area for future research. sigmaaldrich.comnih.gov The generation of such antibodies would greatly facilitate the study of archaeal cell wall biology and the interaction of archaea with their environment and host organisms.

Evolutionary Perspectives on N Acetyl L Talosaminuronic Acid Containing Cell Walls

Phylogenetic Distribution of Pseudomurein Across Archaeal Lineages

The occurrence of pseudomurein within the domain Archaea is notably restricted. It is not a universal feature but is instead confined to a specific group of methanogenic archaea. nih.gov Detailed phylogenetic analyses have identified pseudomurein exclusively in species belonging to the orders Methanobacteriales and Methanopyrales. nih.govasm.orgfems-microbiology.org This limited distribution suggests that pseudomurein is not an ancestral trait of all archaea.

The current understanding is that the last common ancestor of the Methanobacteriales and Methanopyrales possessed this unique cell wall structure. asm.org Other archaeal lineages utilize different polymers for their cell walls, such as S-layers (the most common type), methanochondroitin, or glutaminylglycan. nih.govnih.gov The discovery that archaea lack the ubiquitous bacterial murein was a key factor in their initial classification as a distinct domain of life. nih.gov

Below is a table summarizing the archaeal orders known to possess pseudomurein-containing cell walls.

| Archaeal Order | Presence of Pseudomurein | Genera Examples |

| Methanobacteriales | Yes | Methanobacterium, Methanobrevibacter, Methanothermobacter, Methanosphaera |

| Methanopyrales | Yes | Methanopyrus |

| Methanococcales | No | N/A |

| Halobacteriales | No | N/A |

| Sulfolobales | No | N/A |

This table is based on data from multiple sources. asm.orgwikipedia.org

Comparative Evolutionary Analysis with Bacterial Peptidoglycan

Pseudomurein is considered a structural analogue of bacterial peptidoglycan, as both are mesh-like polymers that encase the cell membrane. nih.govasm.orgfems-microbiology.org Both structures consist of glycan strands cross-linked by short peptides, providing mechanical strength. nih.govfems-microbiology.org However, a detailed comparison reveals significant chemical distinctions that have been central to the debate about their evolutionary origins.

Initially, the profound chemical differences led to the hypothesis that pseudomurein and peptidoglycan were products of convergent evolution, where two unrelated structures evolved to perform a similar function. fems-microbiology.orgwikipedia.org The key chemical differences are summarized in the table below.

| Feature | Pseudomurein (Archaea) | Peptidoglycan (Murein) (Bacteria) |

| Glycan Sugar | N-Acetyl-L-talosaminuronic acid (NAT) | N-Acetyl-D-muramic acid (NAM) |

| Glycosidic Bond | β(1–3) linkage | β(1–4) linkage |

| Peptide Stem Amino Acids | Exclusively L-amino acids | Both L- and D-amino acids |

This table is based on data from multiple sources. nih.govnih.govresearchgate.net

The glycan backbone of pseudomurein is composed of alternating N-acetylglucosamine and this compound units connected by β(1–3) glycosidic bonds. nih.govwikipedia.org In contrast, bacterial peptidoglycan uses N-acetylmuramic acid instead of this compound, and the sugars are linked by β(1–4) bonds. nih.gov This difference in linkage renders pseudomurein-containing archaea resistant to lysozyme (B549824), an enzyme that targets the β(1–4) bonds in bacterial cell walls. wikipedia.org Furthermore, the peptide cross-links in pseudomurein are formed exclusively from L-amino acids, whereas bacterial peptidoglycan utilizes a mix of L- and D-amino acids. nih.govnih.gov

Despite these striking chemical dissimilarities, the discovery of homologous biosynthetic enzymes and conserved protein structures has shifted the consensus towards a model of divergent evolution from a common ancestral pathway. nih.govfems-microbiology.orgnih.gov It is now widely believed that the biosynthetic machinery for a primitive cell wall was present in the last universal common ancestor (LUCA) and subsequently diversified in the bacterial and archaeal lineages, leading to the distinct but related structures of peptidoglycan and pseudomurein seen today. fems-microbiology.org

Emerging Research Frontiers and Methodological Advances

Structural Biology of N-Acetyl-L-talosaminuronic Acid Biosynthetic and Modifying Enzymes

The biosynthesis of pseudomurein, and by extension this compound, involves a suite of enzymes with structural and functional similarities to those in the bacterial murein pathway, suggesting a shared evolutionary origin. nih.govasm.orgfems-microbiology.org However, key differences exist, particularly in the enzymes responsible for the synthesis of the unique sugar NAT and the formation of the peptide linkages. nih.govmicrobiologyresearch.org

Recent structural studies have begun to illuminate the molecular machinery responsible for pseudomurein assembly. A significant breakthrough has been the determination of the crystal structure of a pseudomurein peptide ligase from Methanothermus fervidus (Mfer336). nih.govmicrobiologyresearch.org This enzyme, homologous to bacterial MurC/D-type murein peptide ligases, exhibits a similar three-domain tertiary structure, providing strong evidence for a common evolutionary history. nih.gov

While the structural details of the peptide ligases are becoming clearer, the enzymes directly responsible for the synthesis of UDP-N-acetyl-L-talosaminuronic acid from its precursors remain a key area of investigation. The proposed biosynthetic pathway for pseudomurein suggests a series of enzymatic steps, including the formation of a UDP-Nα-glutamyl-γ-phosphate precursor, to which amino acids are sequentially added. nih.gov The enzymes catalyzing the conversion of a UDP-N-acetylglucosamine (UDP-GlcNAc) derivative to UDP-NAT are yet to be structurally characterized in detail.

Table 1: Key Enzymes in Pseudomurein Biosynthesis and their Known Structural Features

| Enzyme/Protein | Organism | Function in Pseudomurein Biosynthesis | Structural Information |

| pMurC (Mfer336) | Methanothermus fervidus | Pseudomurein peptide ligase | Crystal structure solved; homologous to bacterial MurC/D ligases with a three-domain structure. nih.govmicrobiologyresearch.org |

| pMurE | Methanothermus fervidus, Methanothermobacter thermautotrophicus | Pseudomurein peptide ligase | Crystal structures solved; structurally related to bacterial MurE ligases. microbiologyresearch.org |

| MurG, MraY, UppP, UppS, Flippase | Pseudomurein-containing methanogens | Membrane-associated steps in glycan backbone synthesis | Orthologues of bacterial enzymes identified through sequence homology. nih.gov |

Targeted Genetic Manipulation for Probing this compound Function in Archaea

The development of genetic tools for archaea, particularly for extremophiles like methanogens, has historically lagged behind that for bacteria. frontiersin.orgresearchgate.networktribe.comnih.gov However, recent years have seen significant progress, with the establishment of genetic systems for several model archaeal species, including those that produce pseudomurein. frontiersin.orgresearchgate.netnih.gov These advancements are now enabling researchers to perform targeted genetic manipulations to probe the function of specific genes and, by extension, the role of their products, such as this compound.

While direct genetic studies focusing solely on the functional consequences of the absence of the this compound moiety are still emerging, the available genetic systems for methanogens like Methanobacterium and Methanopyrus provide the foundation for such investigations. asm.orgmicrobiologyresearch.org These studies will be crucial for elucidating the specific contributions of this unique sugar to the structural and protective functions of the archaeal cell wall. The development of markerless genetic exchange and CRISPR/Cas-based genome editing techniques for methanogens holds particular promise for creating precise mutations to dissect the role of NAT. nih.gov

Bioinformatic and Systems Biology Approaches to this compound Pathways

The increasing availability of archaeal genome sequences has spurred the development of bioinformatic pipelines to identify genes and reconstruct metabolic pathways. asm.orgbiorxiv.orgnih.gov For this compound, pangenomic approaches have been instrumental in identifying conserved gene clusters associated with pseudomurein biosynthesis in methanogenic archaea. asm.orgbiorxiv.orgbiorxiv.org By comparing the genomes of pseudomurein-containing and non-containing species, researchers have been able to pinpoint candidate genes, including orthologues of bacterial murein biosynthesis enzymes and unique archaeal genes. nih.govasm.orgbiorxiv.org

These bioinformatic strategies typically involve:

Orthologous Group Identification: Clustering proteins from multiple archaeal genomes to find families of related proteins.

Taxonomic Distribution Analysis: Determining which protein families are exclusively present in pseudomurein-containing organisms.

Gene Cluster Analysis: Identifying conserved synteny (co-localization) of genes involved in the pathway. asm.orgnih.gov

Systems biology approaches, which integrate various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), are beginning to provide a more holistic view of archaeal cell wall biosynthesis. A predictive model of global gene regulation in the hydrogenotrophic methanogen Methanococcus maripaludis has revealed regulatory networks that coordinate methanogenesis with other cellular processes. nih.gov While not directly focused on pseudomurein, this type of modeling provides a framework for future studies on the regulation of this compound synthesis in response to environmental cues.

Despite these advances, a significant portion of archaeal genomes remains uncharacterized, highlighting the need for continued experimental validation to refine bioinformatic predictions and fully map the metabolic potential of these organisms. nih.gov

Table 2: Bioinformatic Tools and Databases for Studying Archaeal Glycobiology

| Tool/Database | Description | Application in NAT Research |

| HMMER | A tool for searching sequence databases for homologs of protein sequences using profile hidden Markov models (HMMs). | Identifying potential pseudomurein biosynthesis enzymes based on homology to known bacterial or archaeal proteins. asm.org |

| NCBI BLASTp | A program that searches protein databases using a protein query. | Identifying orthologues of known cell wall biosynthesis enzymes in archaeal genomes. asm.org |

| Pangenomic Pipelines | Custom computational workflows that compare multiple genomes to identify shared and unique gene sets. | Discovering novel gene clusters and candidate genes involved in this compound biosynthesis. asm.orgbiorxiv.org |

Development of Novel Tools for Studying this compound Dynamics in situ

Visualizing the synthesis and localization of this compound within the archaeal cell in its native environment presents significant challenges, particularly due to the extreme growth conditions of many of these organisms. nih.govfrontiersin.orgnih.gov However, recent progress in imaging techniques and the development of molecular probes are opening new avenues for the in situ study of this unique cell wall component.

Metabolic Labeling: One promising approach is metabolic labeling, where cells are fed modified sugar precursors that are incorporated into their glycans. nih.govresearchgate.netresearchgate.net These precursors often contain a bioorthogonal chemical reporter, such as an azide (B81097) or alkyne group, which can then be selectively reacted with a fluorescent probe for visualization. While this technique has been widely used to study bacterial and eukaryotic glycans, its application to specifically label this compound in archaea is an active area of research. nih.govnih.govslu.se The development of a suitable this compound precursor with a bioorthogonal handle would be a major step forward.

Fluorescent Probes: The development of fluorescent probes that specifically bind to pseudomurein or its components is another key area of development. The pseudomurein binding (PMB) domain has been identified as a potential tool for this purpose. nih.gov When fused to a fluorescent protein like GFP, the PMB domain could be used to visualize the pseudomurein layer in living or fixed archaeal cells. nih.gov

Advanced Microscopy: Advances in fluorescence microscopy, including super-resolution techniques, are overcoming the diffraction limit of light, allowing for more detailed imaging of cellular structures. nih.gov Applying these methods to archaea growing under extreme conditions is technically demanding but offers the potential to observe the dynamics of cell wall synthesis and remodeling at an unprecedented resolution. nih.govfrontiersin.orgnih.gov

The combination of these emerging tools will be critical for a comprehensive understanding of the spatial and temporal dynamics of this compound in the archaeal cell wall, providing insights into its role in maintaining cellular integrity in some of the most extreme environments on Earth.

Q & A

What is the structural role of NAT in archaeal cell walls, and how does it differ from bacterial peptidoglycan?

Basic Research Question

NAT is a critical component of pseudomurein, the primary cell wall polymer in methanogenic archaea. It forms alternating β(1→3)-glycosidic bonds with N-acetyl-D-glucosamine (NAG), creating a glycan backbone distinct from bacterial peptidoglycan, which uses β(1→4)-linked NAG and N-acetylmuramic acid (MurNAc). Unlike bacterial peptidoglycan, pseudomurein's peptide cross-links exclusively contain L-amino acids, contributing to its resistance to conventional lysozymes .

Methodological Insight : Structural confirmation relies on nuclear magnetic resonance (NMR) for linkage analysis and mass spectrometry for compositional profiling. Enzymatic digestion with pseudomurein-specific endoisopeptidases (e.g., PeiW/PeiP) can isolate NAT for further characterization .

How does the stereochemistry of NAT influence pseudomurein's resistance to bacterial hydrolases?

Advanced Research Question

The L-configuration of NAT and its β(1→3) glycosidic bonds prevent hydrolysis by bacterial lysozymes, which target β(1→4) linkages in peptidoglycan. This resistance necessitates specialized enzymes like pseudomurein endoisopeptidases (Pei) for cell wall lysis in experimental settings. Researchers must source or purify these enzymes, as commercial lysozyme preparations are ineffective .

Experimental Design : For cell lysis studies, use pseudomurein endopeptidase under anaerobic conditions at ≥60°C to maintain enzyme activity. Validate lysis efficiency via microscopy or release of intracellular biomarkers .

What analytical techniques are most effective for quantifying NAT in archaeal biomass?

Basic Research Question

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is standard for NAT quantification. Pre-treatment steps include enzymatic digestion of pseudomurein using Pei enzymes to release NAT, followed by derivatization for chromatographic separation .

Data Interpretation : Cross-reference results with NMR data to confirm NAT's stereochemical integrity, as improper sample handling (e.g., oxygen exposure) may degrade pseudomurein .

How can researchers resolve contradictions in pseudomurein lysis efficiency across studies?

Advanced Research Question

Discrepancies often arise from variability in enzyme purity, reaction conditions (e.g., temperature, anaerobiosis), or strain-specific pseudomurein modifications. To mitigate:

- Standardize enzyme activity assays (e.g., turbidity reduction in cell suspensions).

- Optimize lysis protocols for specific methanogen strains (e.g., Methanothermobacter vs. Methanobacterium).

- Include positive controls with well-characterized pseudomurein substrates .

Case Study : A 2023 study found EDTA inhibition of pseudomurein endopeptidase; omitting EDTA improved lysis efficiency in Methanobacterium thermoautotrophicum .

What are the biosynthetic pathways for NAT, and how do they compare to bacterial MurNAc synthesis?

Basic Research Question

NAT biosynthesis involves UDP-activated precursors and glycosyltransferases distinct from bacterial MurNAc pathways. Key steps include epimerization of UDP-N-acetylglucosamine to UDP-NAT, followed by incorporation into pseudomurein. Gene clusters homologous to bacterial mur genes but with archaea-specific modifications (e.g., pcr genes) drive this process .

Methodological Note : Knockout studies of pcr genes in Methanothermus strains reveal disrupted NAT incorporation, validated via HPLC and growth defect analyses .

What challenges arise in crystallizing pseudomurein hydrolases, and how are they addressed?

Advanced Research Question

Pseudomurein hydrolases (e.g., PeiW/PeiP) exhibit low solubility and instability in aerobic conditions. Strategies include:

- Anaerobic purification using affinity tags.

- Cryo-cooling with glycerol or ethylene glycol during crystallization.

- Mutagenesis to stabilize flexible loop regions critical for substrate binding .

Recent Advance : A 2024 study achieved PeiP crystallization by substituting surface-exposed cysteine residues to prevent oxidative aggregation .

How does NAT contribute to methanogen resistance to osmotic stress?

Advanced Research Question

Pseudomurein's dense cross-linking and NAT-NAG network enhance structural integrity under osmotic shock. Comparative studies show that methanogens lacking NAT (via gene knockout) exhibit cell wall fragility and reduced survival in hyperosmotic environments. Quantify resistance using osmotic shock assays paired with transmission electron microscopy (TEM) to visualize cell wall integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.